![molecular formula C22H28N2O3S B7711162 N-benzyl-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide](/img/structure/B7711162.png)
N-benzyl-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide
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Overview
Description
N-benzyl-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZP and is synthesized through a specific method that involves several steps. The purpose of
Mechanism of Action
BZP acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This results in an increase in the activity of the GABA-A receptor, leading to a decrease in neuronal excitability and a reduction in the frequency and severity of seizures.
Biochemical and Physiological Effects:
BZP has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have a neuroprotective effect, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
BZP has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential use as a drug delivery system. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of BZP, including its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, its use as a drug delivery system, and its potential as a novel anticonvulsant agent. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy for human use.
Conclusion:
In conclusion, BZP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BZP as a therapeutic agent and drug delivery system.
Synthesis Methods
The synthesis of BZP involves several steps, including the reaction of benzylamine with cyclohexylsulfonyl chloride to form N-benzylcyclohexylsulfonamide. This compound is then reacted with 4-bromoacetophenone to form N-benzyl-3-(4-bromophenyl)propanamide. Finally, this compound is reacted with sodium azide and copper sulfate to form BZP.
Scientific Research Applications
BZP has been extensively studied for its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. BZP has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-benzyl-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c25-22(23-17-19-7-3-1-4-8-19)16-13-18-11-14-21(15-12-18)28(26,27)24-20-9-5-2-6-10-20/h1,3-4,7-8,11-12,14-15,20,24H,2,5-6,9-10,13,16-17H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMVDSNNAUWFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide |
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